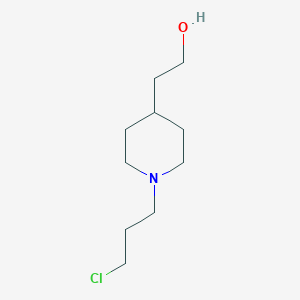

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Description

BenchChem offers high-quality 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(3-chloropropyl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c11-5-1-6-12-7-2-10(3-8-12)4-9-13/h10,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTVTTNTHLZNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654143 | |

| Record name | 2-[1-(3-Chloropropyl)piperidin-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49620-32-8 | |

| Record name | 2-[1-(3-Chloropropyl)piperidin-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

An In-depth Technical Guide on the Physicochemical Properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Abstract

This technical guide provides a comprehensive examination of the fundamental physicochemical properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a pivotal intermediate in contemporary pharmaceutical synthesis. This document is structured to serve as an essential resource for professionals engaged in medicinal chemistry and drug development, offering a detailed analysis of the compound's chemical identity, structural characteristics, and key physical properties. We will present both curated data from reliable sources and the empirical methodologies for their validation. The narrative emphasizes the rationale behind experimental choices, ensuring that the protocols described are not merely instructional but also self-validating. All claims and data points are substantiated with citations to authoritative sources to uphold the highest standards of scientific integrity.

Introduction: Strategic Importance in Synthesis

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is a bifunctional heterocyclic compound that has garnered significant attention as a versatile building block in the synthesis of complex pharmaceutical agents. Its structure incorporates a nucleophilic piperidine nitrogen, a reactive primary alkyl chloride, and a hydroxyl group, offering multiple avenues for synthetic modification. A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, developing robust purification strategies, predicting the behavior of its derivatives, and ensuring the reproducibility of synthetic campaigns. This guide provides the foundational knowledge required for the effective and strategic application of this intermediate in research and development settings.

Molecular Structure and Chemical Identity

The spatial arrangement and electronic nature of the functional groups within 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol are the primary determinants of its chemical reactivity and physical behavior. A precise understanding of its structure is therefore paramount.

Figure 2: Workflow for Melting Point Determination.

Protocol for HPLC-Based Purity Assessment

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is chosen for its versatility in separating molecules of moderate polarity. The use of a gradient elution and an acidic modifier (formic acid) ensures sharp, symmetrical peaks for the basic piperidine moiety, providing a reliable quantitative analysis. [1] Methodology:

-

Sample Preparation: Accurately prepare a ~1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detector: Diode Array Detector (DAD) monitoring at 210 nm, or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.

-

-

Data Analysis: Integrate the peak area of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Confirmation of Structure

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the chloropropyl chain, the piperidine ring, and the ethanol side chain. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range. [1]The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals, one for each unique carbon atom in the molecule, providing definitive evidence of the carbon skeleton. The carbon attached to the chlorine will be shifted downfield, as will the carbons adjacent to the nitrogen and oxygen atoms.

-

-

Mass Spectrometry (MS):

-

Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for this class of molecules as it is a soft ionization technique that typically yields the intact molecular ion. [1] * Expected Result: In positive ion mode, the spectrum should prominently feature the protonated molecular ion peak [M+H]⁺ at an m/z of approximately 206.1. The isotopic pattern of this peak, showing a smaller peak at m/z 208.1 (~32% of the main peak's intensity), will confirm the presence of a single chlorine atom.

-

Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable in a research environment. The following recommendations are based on standard practices for handling chemical intermediates.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. [2]Avoid inhalation of dust and direct contact with skin and eyes. In the event of accidental contact, flush the affected area with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [2]Keep it segregated from strong oxidizing agents and other incompatible materials.

Conclusion

This guide has systematically outlined the core physicochemical properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, providing a framework for its informed use in a scientific setting. By integrating established data with detailed, rationale-driven experimental protocols, we have created a resource that empowers researchers to handle, characterize, and utilize this important synthetic intermediate with confidence and precision. The application of the described methodologies will ensure high-quality, reproducible results in drug discovery and development pipelines.

References

-

Vertex AI Search Result.[3] (2026). China Low Price 2-[1-(3-Chloropropyl)Piperidin-4-Yl]Ethanol Manufacturers, Suppliers.

Sources

Spectroscopic Characterization of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectral data for 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this compound. The guide emphasizes the rationale behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction to 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is a bifunctional molecule featuring a piperidine core, a primary alcohol, and a chloropropyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of pharmacologically active compounds. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimal interference with the analyte signals.[1]

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

-

Probe: A standard broadband probe tuned to the respective frequencies of ¹H and ¹³C.

-

Temperature: Maintain a constant temperature, typically 25 °C, to ensure reproducibility of chemical shifts.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is often used to ensure proper relaxation of quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The expected ¹H NMR spectrum of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.65 | t | 2H | -CH₂-Cl | The electronegative chlorine atom deshields the adjacent methylene protons, shifting them downfield. The triplet multiplicity arises from coupling to the adjacent methylene group. |

| ~ 3.62 | t | 2H | -CH₂-OH | The electronegative oxygen atom deshields these protons. The triplet multiplicity is due to coupling with the adjacent methylene group. |

| ~ 2.90 | m | 2H | Piperidine H-2e, H-6e | These equatorial protons on the carbons adjacent to the nitrogen are deshielded by the nitrogen atom. |

| ~ 2.45 | t | 2H | -N-CH₂- | These protons are adjacent to the nitrogen atom, causing a downfield shift. The triplet multiplicity is due to coupling with the adjacent methylene group. |

| ~ 2.00 | m | 2H | Piperidine H-2a, H-6a | These axial protons are typically found at a slightly higher field compared to their equatorial counterparts. |

| ~ 1.85 | m | 2H | -CH₂-CH₂-Cl | Protons on the central carbon of the chloropropyl chain. |

| ~ 1.70 | m | 2H | Piperidine H-3e, H-5e | Equatorial protons on the piperidine ring. |

| ~ 1.50 | m | 1H | Piperidine H-4 | The methine proton at the 4-position of the piperidine ring. |

| ~ 1.45 | q | 2H | -CH(CH₂)-CH₂OH | Methylene protons of the ethanol side chain. |

| ~ 1.30 | m | 2H | Piperidine H-3a, H-5a | Axial protons on the piperidine ring. |

| ~ 1.25 | s (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet and may exchange with D₂O. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 60.5 | -CH₂-OH | The carbon is attached to an electronegative oxygen atom. |

| ~ 57.0 | -N-CH₂- | The carbon is attached to a nitrogen atom. |

| ~ 54.0 | Piperidine C-2, C-6 | Carbons adjacent to the nitrogen atom in the piperidine ring. |

| ~ 45.5 | -CH₂-Cl | The carbon is attached to an electronegative chlorine atom. |

| ~ 39.0 | -CH(CH₂)-CH₂OH | Carbon of the ethanol side chain. |

| ~ 37.0 | Piperidine C-4 | The methine carbon of the piperidine ring. |

| ~ 32.0 | Piperidine C-3, C-5 | Carbons of the piperidine ring. |

| ~ 28.0 | -CH₂-CH₂-Cl | Central carbon of the chloropropyl chain. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which is expected to form a protonated molecular ion [M+H]⁺ in positive ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination and elemental composition confirmation.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum

-

Molecular Ion: The expected exact mass of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (C₁₀H₂₀ClNO) is approximately 205.12 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z 206.13. Due to the presence of chlorine, an isotopic peak [M+2+H]⁺ at m/z 208.13 with an intensity of about one-third of the [M+H]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of small neutral molecules or radicals. Expected fragments include:

-

Loss of H₂O (m/z 188.12) from the alcohol group.

-

Loss of HCl (m/z 170.15) from the chloropropyl group.

-

Cleavage of the chloropropyl chain.

-

Fragmentation of the piperidine ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[2]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Predicted Infrared Spectrum

The IR spectrum of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol would show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Alcohol |

| 2950-2850 | Strong | C-H stretch | Aliphatic |

| 1470-1440 | Medium | C-H bend | Aliphatic |

| 1150-1050 | Strong | C-N stretch | Amine |

| 1050-1000 | Strong | C-O stretch | Primary Alcohol |

| 750-650 | Strong | C-Cl stretch | Alkyl Halide |

Data Interpretation and Structural Elucidation Workflow

The combined interpretation of NMR, MS, and IR data provides a comprehensive and self-validating system for the structural confirmation of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol.

Caption: Workflow for structural elucidation.

Conclusion

The spectroscopic characterization of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol through NMR, MS, and IR techniques provides a robust framework for its identification and quality control. This guide outlines the expected spectral data and the experimental protocols necessary for their acquisition, offering valuable insights for researchers and professionals in the field of drug development. The synergistic use of these analytical methods ensures the unambiguous structural confirmation of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

Wessjohann, L. A., et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC, National Institutes of Health. Available at: [Link]

Sources

A-Technical-Guide-to-1-3-Chloropropyl-4-ethoxypiperidine-C10H20ClNO-Synthesis-Characterization-and-Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropyl)-4-ethoxypiperidine is a substituted piperidine derivative with the molecular formula C10H20ClNO. Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(3-Chloropropyl)-4-ethoxypiperidine, a versatile bifunctional intermediate crucial for the development of novel chemical entities in drug discovery.[4][5][6] The presence of a reactive chloropropyl group and a tertiary amine within the piperidine ring makes it a valuable building block for creating more complex molecular architectures.[4][5]

Synthesis and Mechanistic Insights

The synthesis of 1-(3-Chloropropyl)-4-ethoxypiperidine is typically achieved through a two-step process commencing with commercially available starting materials. This process involves an initial etherification followed by an N-alkylation.

Step 1: Williamson Ether Synthesis of 4-Ethoxypiperidine

The first step involves the synthesis of 4-ethoxypiperidine from 4-hydroxypiperidine via the Williamson ether synthesis.[7][8][9] This classic S(N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an ethyl halide.[7][10]

-

Causality of Experimental Choices :

-

Base : A strong base like sodium hydride (NaH) is employed to quantitatively deprotonate the hydroxyl group of 4-hydroxypiperidine. This is crucial as alcohols themselves are weak nucleophiles, while the resulting alkoxides are strong nucleophiles, favoring the S(_N)2 mechanism for higher yields.[9]

-

Alkylating Agent : A primary alkyl halide such as ethyl bromide or ethyl iodide is used to minimize the competing E2 elimination reaction, which can be significant with secondary or tertiary halides.[10][11]

-

Solvent : Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.

-

Step 2: N-Alkylation of 4-Ethoxypiperidine

The second step is the N-alkylation of the synthesized 4-ethoxypiperidine with 1-bromo-3-chloropropane.[12][13][14] This reaction introduces the reactive chloropropyl side chain.

-

Causality of Experimental Choices :

-

Alkylating Agent : 1-bromo-3-chloropropane is a key reagent as the bromine atom is a better leaving group than chlorine, allowing for selective alkylation at the more reactive site.

-

Base : A mild inorganic base such as potassium carbonate (K(_2)CO(_3)) is used to neutralize the hydrobromic acid (HBr) formed during the reaction.[12][15] This prevents the formation of the piperidinium salt, which would halt the reaction.[16]

-

Solvent : Acetonitrile is a common solvent for this type of alkylation as it is polar and aprotic, facilitating the S(_N)2 reaction.[12]

-

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-4-ethoxypiperidine

Step 1: Synthesis of 4-Ethoxypiperidine

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Ethyl bromide (1.2 eq) is then added dropwise, and the mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the reaction is carefully quenched with water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 4-ethoxypiperidine.

Step 2: Synthesis of 1-(3-Chloropropyl)-4-ethoxypiperidine

-

A mixture of 4-ethoxypiperidine (1.0 eq), 1-bromo-3-chloropropane (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at room temperature for 24 hours.[12]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the inorganic solids are filtered off, and the filtrate is concentrated under reduced pressure.[12]

-

The residue is dissolved in ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel yields 1-(3-Chloropropyl)-4-ethoxypiperidine as an oil.[12]

Diagram of the Synthetic Workflow

Caption: Synthetic route to 1-(3-Chloropropyl)-4-ethoxypiperidine.

Physicochemical Properties and Characterization

A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized 1-(3-Chloropropyl)-4-ethoxypiperidine.

| Property | Value |

| IUPAC Name | 1-(3-chloropropyl)-4-ethoxypiperidine |

| Molecular Formula | C10H20ClNO |

| Molecular Weight | 205.72 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~250-260 °C (estimated) |

| Density | ~1.0 g/cm³ (estimated) |

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the piperidine ring protons, and the chloropropyl chain protons (multiple triplets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon NMR spectrum should display ten distinct signals corresponding to each carbon atom in the molecule, confirming the overall carbon framework.

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M+) at m/z 205 and an M+2 peak at m/z 207 with an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O-C stretching band for the ether linkage around 1100 cm⁻¹, and a C-Cl stretching vibration in the 600-800 cm⁻¹ region.

Reactivity and Applications in Drug Development

1-(3-Chloropropyl)-4-ethoxypiperidine is a valuable intermediate in drug discovery due to its bifunctional nature. The tertiary amine of the piperidine ring can act as a base or a nucleophile, while the terminal alkyl chloride is an electrophilic site susceptible to nucleophilic substitution.

This dual reactivity allows for its use as a linker to connect different molecular fragments. For instance, the piperidine nitrogen can be part of a pharmacophore that binds to a biological target, while the chloropropyl chain serves as a handle for introducing other functionalities or for tethering the molecule to a larger scaffold. Piperidine derivatives are widely used in the development of drugs targeting the central nervous system, as well as in anticancer and antiviral agents.[2][17]

Example Application: Synthesis of a Hypothetical GPCR Antagonist

The chloropropyl moiety can be used to alkylate a nucleophilic group, such as a phenol or an amine, on another molecule of interest. This is a common strategy in the synthesis of compounds targeting G-protein coupled receptors (GPCRs), where a substituted piperidine might interact with the receptor's binding pocket.

Diagram of Application in a Synthetic Pathway

Caption: Use as an intermediate in drug synthesis.

Safety and Handling

1-(3-Chloropropyl)-4-ethoxypiperidine should be handled with care in a well-ventilated fume hood. As an alkylating agent, it is potentially harmful if swallowed, inhaled, or absorbed through the skin.[18] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

References

-

J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Accessed January 27, 2026. [Link]

-

Wikipedia. Williamson ether synthesis. Wikipedia. Accessed January 27, 2026. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Accessed January 27, 2026. [Link]

-

PrepChem. Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem.com. Accessed January 27, 2026. [Link]

-

PrepChem. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. Accessed January 27, 2026. [Link]

-

PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Accessed January 27, 2026. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem. 2018;11(2): 893-898. Accessed January 27, 2026. [Link]

-

National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Med Chem Lett. 2017;8(10):1046-1051. Accessed January 27, 2026. [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine?. ResearchGate. Accessed January 27, 2026. [Link]

- Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.

-

PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. J Org Chem. 2023;88(17):12235-12242. Accessed January 27, 2026. [Link]

-

National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023;24(3):2937. Accessed January 27, 2026. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Accessed January 27, 2026. [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Accessed January 27, 2026. [Link]

- Google Patents. CH633264A5 - N-alkyl-piperidine DERIVATIVES.

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Accessed January 27, 2026. [Link]

-

PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

-

PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

-

Wikipedia. Piperidine. Wikipedia. Accessed January 27, 2026. [Link]

-

PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

-

PubMed. Synthesis and preliminary pharmacological investigation of new N-substituted-N'-[omega-(omega-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

-

Veeprho. 1-(3-Chloropropyl)-4-methylpiperazine. Veeprho. Accessed January 27, 2026. [Link]

-

PubChem. 1-(3-Chloropropyl)-4-methylpiperazine. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. prepchem.com [prepchem.com]

- 13. prepchem.com [prepchem.com]

- 14. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 15. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application ScientistExecutive Summary

The determination of a drug candidate's solubility is a cornerstone of early-phase pharmaceutical development.[1][2][3] Poor aqueous solubility can significantly hinder a compound's absorption and bioavailability, leading to unpredictable clinical outcomes and potential development failure.[2][3] This guide provides a comprehensive framework for characterizing the solubility profile of the novel compound 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol . The methodologies detailed herein are designed to establish a robust understanding of its behavior in a variety of solvent systems, a critical step for formulation design, preclinical evaluation, and ultimately, successful drug product development.

This document outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and offers a logical framework for data interpretation. By following the principles and procedures described, researchers can generate high-quality, reliable solubility data essential for advancing promising new chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey from a new chemical entity (NCE) to a marketable drug, the physicochemical properties of the active pharmaceutical ingredient (API) are of paramount importance.[4] Among these, solubility is a critical attribute that dictates the developability of a compound.[1][5] It directly influences key biopharmaceutical properties, including dissolution rate and intestinal absorption, which are prerequisites for achieving therapeutic efficacy, particularly for orally administered drugs.[2][3]

The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, providing a scientific framework for predicting in vivo performance.[4][6][7][8][9] Compounds with low solubility (BCS Class II and IV) often present significant formulation challenges and are more likely to exhibit poor or variable bioavailability.[3][4] Therefore, a thorough investigation of a compound's solubility profile in various solvents and pH conditions is not merely a routine characterization step; it is a strategic imperative that informs critical decisions throughout the drug development lifecycle.

1.1. Molecular Profile of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

To contextualize the solubility assessment, a preliminary analysis of the target molecule's structure is essential.

-

Structure: The molecule contains a piperidine ring, a tertiary amine, a hydroxyl group (ethanol side chain), and a chloropropyl group.

-

Key Features:

-

Basicity: The tertiary amine in the piperidine ring is basic and can be protonated at acidic pH, which is expected to significantly increase aqueous solubility.

-

Polarity: The hydroxyl group is a hydrogen bond donor and acceptor, contributing to polarity and potential solubility in protic solvents.

-

Lipophilicity: The piperidine ring and the chloropropyl group contribute to the molecule's lipophilic character, suggesting potential solubility in non-polar or moderately polar organic solvents.

-

Based on this structure, we can hypothesize that 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol will exhibit pH-dependent solubility in aqueous media and varying degrees of solubility in organic solvents based on their polarity.

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with excess solid.[3] The fundamental principle governing this phenomenon is "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[10][11]

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents (e.g., water, ethanol) effectively dissolve polar and ionic solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents (e.g., hexane, toluene) are better suited for dissolving non-polar solutes through van der Waals forces.[11][12]

-

pH: For ionizable compounds like our target molecule, the pH of the aqueous medium is a critical determinant of solubility.[2] The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized species at a given pH, with the ionized form generally exhibiting much higher aqueous solubility.

-

Temperature: Most solid solutes exhibit increased solubility with increasing temperature, as the dissolution process is often endothermic.[10][13] However, this relationship must be determined empirically.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the energy of solvation. Compounds with high crystal lattice energy are often less soluble.

Experimental Design and Strategy

A multi-faceted approach is required to build a comprehensive solubility profile. This involves both high-throughput screening methods for early-stage assessment and more rigorous equilibrium methods for definitive characterization.

3.1. Solvent Selection Rationale

The choice of solvents is critical for probing the full range of the compound's solubility behavior.[12][14] The selected solvents should span a wide spectrum of polarities and hydrogen bonding capabilities.

| Solvent Category | Example Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 4.5, pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Physiological Buffer) | To determine pH-dependent solubility and predict behavior in the gastrointestinal tract, crucial for oral drug development.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as both hydrogen bond donors and acceptors, mimicking some properties of water. They are common in pharmaceutical processing and formulation.[15] |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | These solvents have high dielectric constants and can dissolve polar compounds but lack O-H or N-H bonds. DMSO is a common solvent for initial stock solutions in biological screening.[16] |

| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | Used to assess solubility in solvents of intermediate polarity, relevant for extraction and purification processes. |

| Non-Polar | Hexane, Toluene | To determine the compound's lipophilicity and solubility in hydrocarbon-like environments. |

3.2. Methodological Approach: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery.[5][17][18]

-

Kinetic Solubility: This is a high-throughput method used in early discovery.[5][19] It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[5] While fast and requiring minimal compound, it often overestimates the true solubility as it can lead to supersaturated solutions.[5]

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" method.[5][17][20] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[5] This method is more time-consuming but provides the true, thermodynamically stable solubility value, which is essential for formulation development.[5][21]

Our strategy will employ the Shake-Flask Method , a robust and widely accepted technique for determining thermodynamic solubility.[17][20][21][22]

Experimental Workflow and Protocols

The following diagram and protocol detail a self-validating system for determining the thermodynamic solubility of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol.

Caption: Workflow for Thermodynamic Solubility Determination.

4.1. Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Equipment:

-

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (solid powder)

-

HPLC-grade solvents (as listed in Section 3.1)

-

Aqueous buffers (prepared and pH verified)

-

Analytical balance

-

Glass vials (e.g., 2 mL or 4 mL) with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Slurries:

-

For each solvent, add an excess amount of the solid API to a pre-weighed glass vial. A visual excess of solid should remain at the end of the experiment. A starting point is to add ~5-10 mg of API to 1 mL of solvent.

-

Perform each solvent condition in triplicate to assess variability.[21]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25°C ± 0.5°C).[21]

-

Agitate the slurries for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[20][21]

-

Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility values should be consistent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a chemically compatible 0.22 µm syringe filter to remove any remaining particulates. Causality: This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Sample Analysis (HPLC-UV):

-

Prepare a series of calibration standards of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.[23]

-

Develop a specific and linear HPLC method for the API.[24] The method should provide a sharp, well-resolved peak for the analyte.

-

Generate a calibration curve by injecting the standards and plotting peak area versus concentration. The curve must have an R² value > 0.995 for accuracy.

-

Dilute the filtered supernatant samples with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.[23]

-

-

Data Calculation:

-

Using the linear regression equation from the calibration curve, calculate the concentration of the API in the diluted samples.

-

Multiply the result by the dilution factor to determine the final solubility of the API in the original solvent.

-

Express the final solubility in appropriate units (e.g., mg/mL or µg/mL).

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol at 25°C

| Solvent/Medium | Solvent Type | Dielectric Constant | Solubility (mg/mL) | Solubility (USP Term) |

| pH 1.2 Buffer | Aqueous (Acidic) | ~80 | > 100 | Very Soluble |

| pH 4.5 Buffer | Aqueous (Acidic) | ~80 | 25.5 | Soluble |

| pH 6.8 Buffer | Aqueous (Neutral) | ~80 | 1.8 | Sparingly Soluble |

| pH 7.4 Buffer | Aqueous (Slightly Basic) | ~80 | 0.9 | Slightly Soluble |

| Methanol | Polar Protic | 32.7 | 150.2 | Freely Soluble |

| Ethanol | Polar Protic | 24.5 | 85.6 | Freely Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | 5.3 | Sparingly Soluble |

| DMSO | Polar Aprotic | 46.7 | > 200 | Very Soluble |

| Dichloromethane | Moderate Polarity | 9.1 | 12.1 | Soluble |

| Hexane | Non-Polar | 1.9 | < 0.01 | Practically Insoluble |

5.1. Interpretation of Results

The hypothetical data above illustrates key trends that can be explained by the molecule's structure and the principles of solubility.

-

pH-Dependent Solubility: The dramatic decrease in solubility from pH 1.2 to pH 7.4 is a classic indicator of a basic compound. At low pH, the tertiary amine is protonated, forming a highly polar, water-soluble salt. As the pH increases past the pKa of the amine, the molecule deprotonates to its less soluble free-base form.

-

Polar Solvent Interactions: High solubility in polar protic solvents like methanol and ethanol is expected due to favorable hydrogen bonding with the molecule's hydroxyl group and the nitrogen atom.

-

Aprotic vs. Protic: While DMSO is a highly polar aprotic solvent and an excellent solubilizer, the lower solubility in acetonitrile compared to alcohols suggests that hydrogen bonding plays a significant role in the solvation process.

-

Lipophilicity: The compound's solubility in dichloromethane indicates some lipophilic character. Conversely, its practical insolubility in hexane confirms that polar interactions are the dominant drivers of its solubility.

The following diagram visualizes the key molecular interactions driving solubility in different solvent types.

Caption: Solute-Solvent Interaction Model.

Conclusion and Implications for Drug Development

This guide has provided a comprehensive, scientifically grounded framework for determining and interpreting the solubility profile of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. A thorough understanding of its pH-dependent aqueous solubility and its behavior in various organic solvents is essential for making informed decisions in the drug development process.

-

Formulation Strategy: The significant pH-dependent solubility suggests that for oral delivery, strategies to maintain a lower local pH or the use of a salt form could be critical for ensuring adequate dissolution and absorption. For parenteral formulations, a buffered solution at a lower pH would likely be required.

-

Process Chemistry: The solubility data in organic solvents will guide the selection of appropriate systems for reaction, purification, and crystallization steps during API manufacturing.

-

Preclinical Studies: Understanding the solubility limits is crucial for preparing appropriate dosing vehicles for in vitro and in vivo toxicology and pharmacology studies to ensure accurate and reproducible results.

The protocols and principles outlined herein represent a robust and self-validating approach to generating the high-quality data necessary to navigate the challenges of pharmaceutical development and maximize the potential for clinical success.

References

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link][1]

-

Taylor, L. S., & Amidon, G. L. (2016). Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal. Retrieved from [Link][4]

-

Jörg, B., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1433-1440. Retrieved from [Link][22]

-

Jouyban, A. (2017). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. Retrieved from [Link][25]

-

Thomsen, K., & Rasmussen, P. (2001). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 40(1), 265-271. Retrieved from [Link][26]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link][20]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link][23]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link][17]

-

ICH. (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link][27][28]

-

American Pharmaceutical Review. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link][12]

-

USP. (n.d.). General Chapter <1236> Solubility Measurements. ResearchGate. Retrieved from [Link][21]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link][5]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link][2]

-

Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. Retrieved from [Link][24]

-

GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link][8]

-

ResearchGate. (2018). Important determinants of solvent selection. Retrieved from [Link][14]

-

Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link][18]

-

NIH. (2020). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved from [Link][9]

-

IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link][29]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Alcohols. Retrieved from [Link][15]

-

NIH. (2014). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link][3]

-

Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link][13]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.hud.ac.uk [pure.hud.ac.uk]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. database.ich.org [database.ich.org]

- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 11. caymanchem.com [caymanchem.com]

- 12. thecalculatedchemist.com [thecalculatedchemist.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. iloencyclopaedia.org [iloencyclopaedia.org]

- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sciforum.net [sciforum.net]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. researchgate.net [researchgate.net]

- 22. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmaguru.co [pharmaguru.co]

- 24. asianjpr.com [asianjpr.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. database.ich.org [database.ich.org]

- 28. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 29. ijnrd.org [ijnrd.org]

An In-Depth Technical Guide to 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. This guide focuses on a specific, highly versatile derivative: 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. The presence of a reactive chloropropyl group, a nucleophilic nitrogen, and a primary alcohol functionality makes this compound a valuable intermediate for the synthesis of complex molecular architectures. This document, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established chemical principles.

Chemical Identity and Properties

Synonyms and Nomenclature:

While the systematic IUPAC name is 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, this compound may also be referred to by other names in literature and commercial listings. Understanding these synonyms is crucial for effective information retrieval.

-

1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperidine

-

4-(2-Hydroxyethyl)-1-(3-chloropropyl)piperidine

-

2-(1-(3-chloropropyl)piperidin-4-yl)ethan-1-ol

Chemical and Physical Properties:

A summary of the key physicochemical properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is presented in the table below. These parameters are essential for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 49620-32-8 | [3] |

| Molecular Formula | C₁₀H₂₀ClNO | [3] |

| Molecular Weight | 205.73 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |

| Boiling Point | 303.8 °C at 760 mmHg | [3] |

| Density | 1.038 g/cm³ | [3] |

| Flash Point | 137.6 °C | [3] |

| LogP | 1.64760 | [3] |

Synthesis and Mechanism

The most logical and commonly employed strategy for the synthesis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is the N-alkylation of 2-(piperidin-4-yl)ethanol with a suitable 3-chloropropylating agent. 1-bromo-3-chloropropane is a common and effective reagent for this transformation due to the higher reactivity of the bromine atom in nucleophilic substitution reactions.

Proposed Synthetic Workflow:

Sources

- 1. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocols: Quantitative Analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a substituted piperidine derivative of interest in pharmaceutical development and chemical synthesis.[1] Given the analyte's physicochemical properties—specifically its basic tertiary amine and the absence of a strong chromophore—this guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary, most robust analytical method. Alternative methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also detailed, with a thorough discussion of their respective applications and limitations. Each protocol is presented with an emphasis on the scientific rationale behind instrumental and chemical choices, and is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Analyte Analysis

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is a bifunctional molecule featuring a tertiary amine within a piperidine ring, a primary alcohol, and an alkyl chloride. Such structures are common scaffolds in medicinal chemistry.[1] Accurate quantification is critical for pharmacokinetic studies, process monitoring of chemical syntheses, and quality control of starting materials.

Structural Analysis & Physicochemical Properties:

-

Molecular Formula: C₁₀H₂₀ClNO

-

Molecular Weight: 205.72 g/mol

-

Key Features:

-

Tertiary Amine (Piperidine): The nitrogen atom is basic (estimated pKa ~9-10) and readily protonated. This makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+) in LC-MS and dictates the need for pH control in HPLC to ensure a consistent ionic state.[5]

-

Hydroxyl Group (-OH): The primary alcohol is polar and provides a site for derivatization to enhance volatility for GC analysis.[6][7]

-

Alkyl Chloride (-Cl): Adds non-polar character and a specific isotopic signature (³⁵Cl/³⁷Cl) that can aid in mass spectral identification.

-

Chromophore: The molecule lacks any significant UV-absorbing aromatic rings or conjugated systems, making direct UV detection challenging and likely to be insensitive.

-

Based on this analysis, a multi-tiered analytical strategy is proposed to provide researchers with options based on available instrumentation and required sensitivity.

Primary Method: High-Sensitivity Quantification by LC-MS/MS

This is the recommended method for trace-level quantification in complex matrices (e.g., plasma, tissue homogenates, process impurities). Its selectivity and sensitivity are unparalleled for this analyte.[5][8][9]

Principle of LC-MS/MS

The analyte is first separated from matrix components via reverse-phase liquid chromatography. It then enters the mass spectrometer, where it is ionized (ESI+), isolated (Q1), fragmented (Q2), and the resulting product ions are detected (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Predicted Mass Spectra and MRM Transitions

-

Ionization: ESI in positive mode will readily form the protonated molecule, [M+H]⁺.

-

Predicted Precursor Ion (Q1): m/z 206.1 (for ³⁵Cl isotope)

-

-

Fragmentation (Q2): Collision-Induced Dissociation (CID) of the piperidine ring and its substituents is expected.[10][11][12] Key fragmentation pathways include:

-

Neutral loss of water (H₂O) from the ethanol group: 206.1 → 188.1

-

Cleavage of the chloropropyl chain.

-

Ring opening or α-cleavage adjacent to the nitrogen.[10]

-

-

Proposed MRM Transitions for Quantification:

-

Primary (Quantifier): 206.1 → 188.1 (Loss of H₂O)

-

Secondary (Qualifier): A second, specific product ion should be identified during method development to confirm identity.

-

Step-by-Step Protocol: LC-MS/MS

-

Standard & Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol in methanol.

-

Create a calibration curve (e.g., 0.1 ng/mL to 1000 ng/mL) by serially diluting the stock in an appropriate matrix blank (e.g., drug-free plasma, mobile phase).

-

For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound) to 1 volume of sample. Vortex and centrifuge.

-

Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen. Reconstitute in mobile phase A.

-

-

Chromatographic Conditions:

-

HPLC System: A UHPLC or HPLC system capable of binary gradients.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: ESI Positive (ESI+).

-

Key Parameters (starting points, must be optimized):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: Optimize collision energy for the proposed transitions (e.g., 206.1 → 188.1).

-

Visualization: LC-MS/MS Workflow

Caption: High-level workflow for LC-MS/MS quantification.

Alternative Method 1: GC-MS Analysis

This method is suitable for purity assessment of the neat compound or for quantification in simple, non-aqueous matrices. It requires derivatization to improve the analyte's volatility and thermal stability.[6][13]

Principle of GC-MS

The analyte's hydroxyl group is derivatized (e.g., silylated) to create a less polar, more volatile compound. This derivative is then vaporized and separated by gas chromatography based on its boiling point and interaction with the column's stationary phase. The separated compound is then ionized (typically by Electron Ionization, EI) and detected by a mass spectrometer, which provides a characteristic fragmentation pattern for identification and quantification.

Step-by-Step Protocol: GC-MS

-

Derivatization:

-

To a vial containing a dried residue of the analyte (or a solution in an aprotic solvent like pyridine), add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

-

Cap the vial tightly and heat at 70 °C for 30 minutes. The reaction converts the polar -OH group to a non-polar -O-Si(CH₃)₃ group.

-

Allow the sample to cool to room temperature before injection.

-

-

Chromatographic Conditions:

-

GC System: Gas chromatograph with a split/splitless injector.

-

Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1) for concentrated samples.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 min.

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full Scan (e.g., m/z 40-500) for qualitative analysis and method development. For quantitative analysis, switch to Selected Ion Monitoring (SIM) of characteristic fragment ions of the silylated derivative.

-

Visualization: GC-MS Workflow

Caption: Workflow for GC-MS analysis with mandatory derivatization.

Alternative Method 2: HPLC-UV Analysis

This method is the least sensitive and specific but is useful for high-concentration samples (e.g., assay of a drug substance) where high-end mass spectrometers are unavailable. Its primary limitation is the analyte's poor UV absorbance.

Principle of HPLC-UV

The analyte is separated by reverse-phase HPLC. Detection relies on the weak absorbance of UV light by the molecule's non-aromatic functional groups at a very low wavelength (e.g., 200-210 nm). This "end-absorption" is non-specific and prone to interference from solvents and impurities. An alternative is to use a derivatization agent that attaches a UV-active group to the analyte.

Step-by-Step Protocol: HPLC-UV

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration suitable for UV detection (likely >10 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: Isocratic or gradient HPLC with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the piperidine nitrogen. For example: 70% 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid), 30% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 20 µL.

-

Visualization: HPLC-UV Workflow

Caption: A straightforward workflow for HPLC-UV analysis.

Method Validation Strategy

Any chosen method must be validated for its intended purpose according to ICH Q2(R1) guidelines to ensure data integrity.[2][3][4][14] The purpose of analytical method validation is to demonstrate that the procedure is fit for its intended use.[2]

Key Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte only, without interference. | Peak purity analysis (PDA), no interfering peaks in blank matrix, orthogonal method confirmation (e.g., LC-MS/MS). |

| Linearity & Range | To confirm a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |

| Accuracy | To measure the closeness of results to the true value. | 80-120% recovery for low concentrations, 98-102% for assay. |

| Precision | To assess the degree of scatter between measurements (repeatability & intermediate). | Relative Standard Deviation (RSD) ≤ 15% for trace analysis, ≤ 2% for assay. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount that can be quantified with acceptable precision and accuracy. | S/N of 10:1; RSD ≤ 20%. |

| Robustness | To measure the method's capacity to remain unaffected by small variations. | Insignificant changes in results when altering parameters like pH (±0.2), mobile phase composition (±2%), temperature (±5°C).[2] |

Conclusion

For the quantification of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, LC-MS/MS is the superior analytical technique , offering the sensitivity and specificity required for demanding applications like bioanalysis and impurity profiling. GC-MS provides a robust alternative for purity testing of the bulk substance, provided a consistent derivatization procedure is employed. HPLC-UV should be reserved for high-concentration assays where its inherent limitations in sensitivity and specificity are not a concern. All methods must be rigorously validated to ensure the generation of reliable and trustworthy scientific data.

References

-

Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4988. Retrieved from [Link]

-

Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]

- Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015). Google Patents.

-

Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. Retrieved from [Link]

-

A High-Throughput LC–MS Assay for Drugs of Abuse from Biological Matrices. (2010). Chromatography Online. Retrieved from [Link]

-

Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.). Restek. Retrieved from [Link]

-

Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). (2004). European Journal of Mass Spectrometry, 10(1), 1-19. Retrieved from [Link]

-

A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (n.d.). ResearchGate. Retrieved from [Link]

-

A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. (2010). Journal of the American Society for Mass Spectrometry, 21(3), 461-474. Retrieved from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1267-1276. Retrieved from [Link]

-

Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. (2020). Analytical Chemistry, 92(13), 9144-9151. Retrieved from [Link]

-

Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.). Archipel UQAM. Retrieved from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. Retrieved from [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of aliphatic alcohols after on-line microwave-assisted derivatization by liquid chromatography-photodiode array detection. (n.d.). ResearchGate. Retrieved from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. (2022). Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 31-45. Retrieved from [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

-

A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. (n.d.). University of Southampton. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. weber.hu [weber.hu]

- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methods for the Analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Abstract

This document provides detailed analytical methodologies for the quantitative and qualitative analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a key intermediate in pharmaceutical synthesis.[1][2] We present two orthogonal techniques: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for routine purity assessment and quantification, and a highly selective Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification, impurity profiling, and trace-level analysis. The causality behind the selection of critical method parameters is discussed, providing researchers and drug development professionals with a comprehensive guide for implementation and adaptation.

Introduction

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (MW: 205.73 g/mol ) is a substituted piperidine derivative increasingly utilized as a building block in the synthesis of complex pharmaceutical agents.[1] The purity and impurity profile of such intermediates are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods are essential for quality control throughout the manufacturing process.

This application note details two validated analytical approaches. The RP-HPLC-UV method offers a straightforward and efficient means for determining the purity and concentration of the target analyte in various sample matrices. The GC-MS method provides superior specificity and sensitivity, enabling the structural elucidation of unknown impurities and confident identification based on characteristic mass spectral fragmentation patterns.[3]

Analyte Properties:

| Property | Value | Source |

| Chemical Structure |  | |

| CAS Number | 49620-32-8 | [4] |

| Molecular Formula | C₁₀H₂₀ClNO | [4] |

| Molecular Weight | 205.73 g/mol | [4] |

| Boiling Point | 303.8°C at 760 mmHg | [4] |

| LogP | 1.6476 | [4] |

Part I: Reversed-Phase HPLC-UV Method

Principle and Method Rationale

Reversed-phase HPLC is the method of choice for the routine analysis of moderately polar, non-volatile compounds like 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. The methodology is predicated on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.

-

Causality of Column Choice: A C18 (octadecylsilyl) column is selected for its versatility and strong retentive capabilities for compounds with moderate lipophilicity (LogP ≈ 1.65).[5] This ensures adequate retention and separation from more polar starting materials or degradation products.

-

Rationale for Mobile Phase Modifier: The presence of a tertiary amine in the piperidine ring necessitates the use of an acidic modifier, such as formic or phosphoric acid.[6] At a low pH, the amine is protonated, significantly reducing its interaction with residual acidic silanols on the silica backbone of the stationary phase. This is crucial for preventing peak tailing and achieving sharp, symmetrical peaks, which are essential for accurate quantification.

-